

# Application Notes and Protocols for the Crystallization of ACMSD with TES-1025

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## Compound of Interest

Compound Name: TES-1025

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These application notes provide a detailed protocol for the co-crystallization of human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) with its potent inhibitor, **TES-1025**. Successful crystallization and subsequent structure determination can provide critical insights into the inhibitor's binding mode and mechanism of action, aiding in structure-based drug design and the development of novel therapeutics targeting the kynurenine pathway.

## Introduction

Human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) is a key enzyme at a branching point of the kynurenine pathway, which is involved in tryptophan metabolism.<sup>[1][2][3]</sup> ACMSD regulates the balance between the production of quinolinic acid, a precursor for de novo NAD<sup>+</sup> synthesis, and the complete oxidation of tryptophan.<sup>[1][4][5]</sup> Inhibition of ACMSD is a promising therapeutic strategy for various diseases associated with NAD<sup>+</sup> deficiency, such as liver and kidney diseases.<sup>[1][2][4]</sup>

**TES-1025** is a potent and selective small-molecule inhibitor of human ACMSD with a reported IC<sub>50</sub> of 13 nM and a K<sub>i</sub> value of  $0.85 \pm 0.22$  nM.<sup>[1][4][6]</sup> The structural elucidation of the ACMSD-**TES-1025** complex is crucial for understanding the molecular interactions that drive its high-affinity binding and for guiding further optimization of ACMSD inhibitors.<sup>[2][4]</sup> This document outlines the protocol for obtaining high-quality crystals of the ACMSD-**TES-1025** complex suitable for X-ray diffraction analysis.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the ACMSD-**TES-1025** complex and the crystallographic analysis.

Table 1: Inhibitor Properties

Parameter	Value	Reference
Inhibitor Name	TES-1025	[4]
IUPAC Name	2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl) sulfanylmethyl]phenyl]acetic acid	[4]
CAS Number	1883602-21-8	[4]
PubChem CID	137142885	[4]
IC50	13 nM	[4][6]
Ki	0.85 ± 0.22 nM	[1][2][4]

Table 2: Crystallization and Data Collection Statistics for ACMSD-**TES-1025** Complex

Parameter	Value	Reference
PDB Accession Code	7PWY	[4][5]
Method	X-RAY DIFFRACTION	[7]
Resolution	2.50 Å	[7]
Space Group	P 1 21 1	[5]
Unit Cell Dimensions (a, b, c; Å)	153.3, 92.5, 103.9	[5]
R-work	0.210	[1][7]
R-free	0.252	[1][7]

## Experimental Protocols

### Protein Expression and Purification

A detailed protocol for the expression and purification of human ACMSD is a prerequisite for successful crystallization. While the specific expression system and purification steps can vary, a general outline based on published methods is provided below.

- **Expression:** Human ACMSD is typically expressed in a suitable host system, such as *E. coli*, using a plasmid vector containing the ACMSD gene.
- **Cell Lysis:** Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
- **Clarification:** The cell lysate is centrifuged to remove cell debris.
- **Affinity Chromatography:** The supernatant is loaded onto a Ni-NTA or other suitable affinity chromatography column to capture the His-tagged ACMSD protein. The protein is then eluted with an imidazole gradient.
- **Size-Exclusion Chromatography:** The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein should be >95% as assessed by SDS-PAGE.

### Co-crystallization of ACMSD with TES-1025

This protocol describes the hanging drop vapor diffusion method for co-crystallization.

Materials:

- Purified human ACMSD protein (concentrated to 5-10 mg/mL in a low-salt buffer)
- **TES-1025** stock solution (e.g., 10 mM in DMSO)
- Crystallization screening kits (e.g., Hampton Research, Qiagen)
- Crystallization plates (24- or 96-well)
- Cover slips

- Micro-pipettes

#### Protocol:

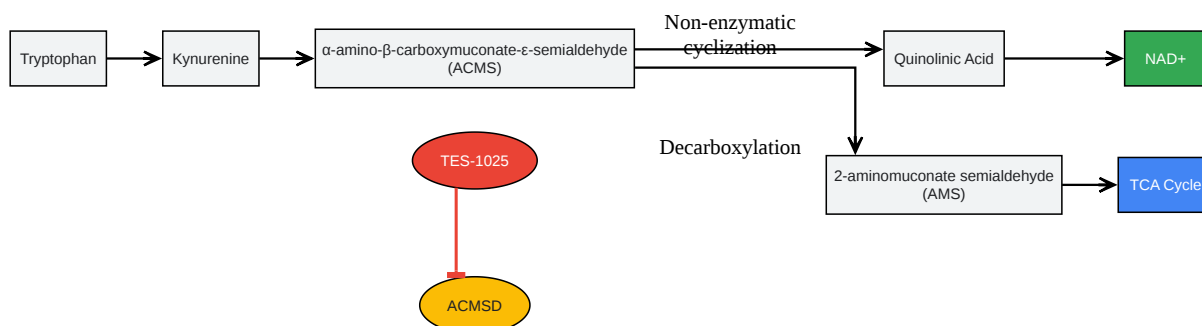
- Complex Formation: Incubate the purified ACMSD protein with a 5- to 10-fold molar excess of **TES-1025** for at least 1 hour on ice to ensure complex formation.
- Crystallization Screening:
  - Set up crystallization screens using the hanging drop vapor diffusion method.
  - Pipette 1  $\mu$ L of the ACMSD-**TES-1025** complex solution onto a siliconized cover slip.
  - Add 1  $\mu$ L of the reservoir solution from the crystallization screen to the protein drop.
  - Carefully invert the cover slip and seal the reservoir well.
- Incubation: Incubate the crystallization plates at a constant temperature, typically 18-20°C.
- Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks. The best crystals for the ACMSD-**TES-1025** complex were reported to have grown in a reservoir solution containing 100 mM sodium acetate (Na(CH<sub>3</sub>COO)) at pH 5.7 and 22% (w/v) PEG 4000 over a few weeks at 18°C.[5]
- Crystal Harvesting and Cryo-protection:
  - Once crystals of suitable size are obtained, they need to be harvested and cryo-protected before data collection.
  - Briefly transfer the crystal to a cryo-protectant solution, which is typically the reservoir solution supplemented with a cryo-protectant like glycerol or ethylene glycol (e.g., 20-25%).
  - Loop out the crystal and flash-cool it in liquid nitrogen.

## X-ray Diffraction Data Collection and Structure Determination

- Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.
- Data Processing: Process the diffraction data using software such as XDS or HKL2000.
- Structure Solution: Solve the crystal structure using molecular replacement with a previously determined ACMSD structure (e.g., PDB ID: 4IH3) as a search model.[5]
- Refinement: Refine the structural model using software like PHENIX or REFMAC5, including the manual building of the **TES-1025** ligand into the electron density map.[5]

## Visualizations

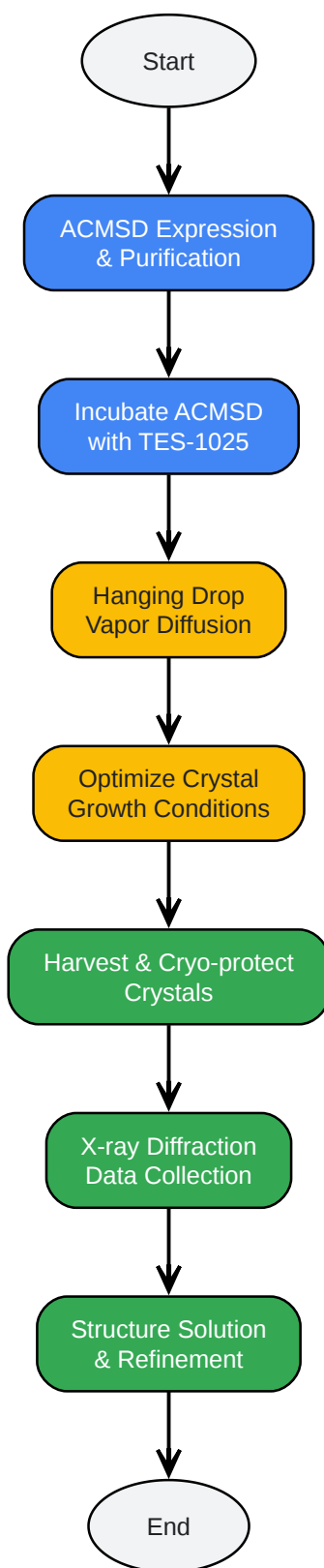
### Signaling Pathway



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Caption: Kynurenine pathway showing the role of ACMSD and its inhibition by **TES-1025**.

## Experimental Workflow



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Caption: Workflow for the co-crystallization and structure determination of the ACMSD-**TES-1025** complex.

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## References

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